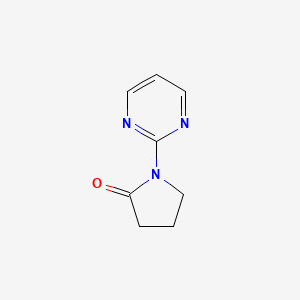

1-(2-Pyrimidinyl)-2-pyrrolidinone

描述

Significance and Research Trajectory of N-Substituted Pyrrolidinones in Heterocyclic Chemistry

N-substituted pyrrolidinones are a well-established class of compounds in organic and medicinal chemistry. The pyrrolidinone ring, a five-membered lactam, serves as a versatile scaffold. The substituent on the nitrogen atom can be varied extensively, allowing for the fine-tuning of the molecule's physical, chemical, and biological properties.

Research into N-substituted pyrrolidinones has revealed a wide array of potential applications. For instance, derivatives of this class have been investigated for their biological activity, with some showing promise in areas such as central nervous system disorders and as anticancer agents. nih.govfrontiersin.org The versatility of the pyrrolidinone scaffold allows for the introduction of diverse functionalities, making it a valuable building block in the design of complex molecules. mdpi.com

Table 1: Examples of Bioactive Pyrrolidinone Derivatives

| Compound Name | Area of Research | Reference |

| Phenylpiracetam | Nootropic | nih.gov |

| Doxapram | Respiratory stimulant | nih.gov |

| Cdp-choline | Cognitive enhancer | nih.gov |

This table presents examples of N-substituted pyrrolidinone derivatives and their associated areas of research to highlight the significance of this class of compounds.

Role of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Synthesis

The pyrimidine ring is a fundamental component of nucleic acids (uracil, thymine, and cytosine) and is therefore of paramount importance in biological systems. In the realm of synthetic chemistry, the pyrimidine scaffold is a privileged structure, frequently incorporated into molecules with desired biological activities.

The presence of two nitrogen atoms in the six-membered ring imparts unique electronic properties to the pyrimidine system, making it a versatile building block in the synthesis of a wide range of compounds. Pyrimidine derivatives have been extensively studied and have found applications as pharmaceuticals, agrochemicals, and functional materials. mdpi.com The ability of the pyrimidine ring to participate in various chemical transformations makes it a valuable tool for the construction of complex molecular architectures. mdpi.com

Table 2: Examples of Pyrimidine-Containing Drugs

| Drug Name | Therapeutic Use | Reference |

| Imatinib | Anticancer | mdpi.com |

| Zidovudine (AZT) | Antiviral (HIV) | mdpi.com |

| Rosuvastatin | Antihyperlipidemic | mdpi.com |

This table showcases a selection of pharmaceuticals that incorporate the pyrimidine scaffold, demonstrating its importance in medicinal chemistry.

Overview of Research Directions for Pyrimidinyl-Pyrrolidinone Architectures

The combination of a pyrimidine ring and a pyrrolidinone moiety in a single molecule, as seen in 1-(2-Pyrimidinyl)-2-pyrrolidinone, creates a hybrid architecture with the potential for novel properties. Research in this area is generally focused on the synthesis of such hybrid molecules and the exploration of their chemical and biological characteristics.

One of the primary research directions involves the development of efficient synthetic routes to access these compounds. A common approach is the nucleophilic substitution reaction between a halogenated pyrimidine and a pyrrolidinone. For instance, the reaction of 2-chloropyrimidine (B141910) with pyrrolidinone in the presence of a base would be a plausible method for the synthesis of this compound.

The exploration of the biological activities of pyrimidinyl-pyrrolidinone derivatives is another key research avenue. Given the diverse biological roles of both parent scaffolds, it is hypothesized that their combination could lead to compounds with interesting pharmacological profiles. Areas of investigation could include their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents. frontiersin.orgresearchgate.net

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27179-32-4 | sigmaaldrich.com |

| Molecular Weight | 163.18 g/mol | sigmaaldrich.com |

| Physical Appearance | Crystalline, white to light yellow | |

| Odor | Amine-like |

This table provides the known physicochemical properties of the title compound.

属性

IUPAC Name |

1-pyrimidin-2-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c12-7-3-1-6-11(7)8-9-4-2-5-10-8/h2,4-5H,1,3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQVVHKXASXJAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299302 | |

| Record name | 1-(2-Pyrimidinyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27179-32-4 | |

| Record name | 1-(2-Pyrimidinyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27179-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Pyrimidinyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Kinetics of 1 2 Pyrimidinyl 2 Pyrrolidinone Syntheses

Elucidation of Reaction Pathways and Transition States

The synthesis of 1-(2-Pyrimidinyl)-2-pyrrolidinone is primarily achieved through the nucleophilic aromatic substitution (SNA_r_) reaction between a 2-substituted pyrimidine (B1678525), typically 2-halopyrimidine, and 2-pyrrolidinone (B116388). The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to attack by nucleophiles. bhu.ac.in The presence of two nitrogen atoms in the ring enhances its electrophilicity and facilitates the displacement of a leaving group at the C2, C4, or C6 positions. bhu.ac.in

The long-accepted mechanism for this type of transformation is a two-stage process involving a distinct intermediate. nih.gov This pathway is outlined below:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the deprotonated 2-pyrrolidinone (the pyrrolidinone anion) on the C2 carbon of the pyrimidine ring. This step leads to the formation of a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex. bhu.ac.innih.gov In this intermediate, the negative charge is delocalized over the pyrimidine ring, stabilized by the resonance effect of the two nitrogen atoms. bhu.ac.in

Leaving Group Expulsion: The aromaticity of the pyrimidine ring is restored in the second step through the expulsion of the leaving group (e.g., a halide ion).

While the stepwise mechanism via a Meisenheimer intermediate is widely accepted, computational studies on related nucleophilic aromatic substitutions suggest that for some combinations of nucleophiles and aromatic systems, the reaction may proceed through a concerted mechanism. nih.gov In a concerted pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously in a single transition state, and no stable intermediate is formed. For third- and fourth-row nucleophiles, concerted mechanisms are predicted in several cases, particularly for more electron-rich aromatic systems. nih.gov However, for the reaction involving a nitrogen nucleophile like pyrrolidinone with an activated pyrimidine ring, the stepwise pathway is generally favored.

Transition metal catalysis, particularly with copper or palladium, can also be employed for the N-arylation of lactams like 2-pyrrolidinone. nih.govnih.gov In copper-catalyzed "Goldberg" reactions, the mechanism is thought to involve a 1,2-diamine-ligated copper(I) amidate complex, which then activates the aryl halide. nih.gov

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for the direct synthesis of this compound is not extensively documented in the reviewed literature, the principles of nucleophilic aromatic substitution and related catalyzed reactions provide a framework for understanding its reaction kinetics.

The rate of the uncatalyzed SNA_r_ reaction is typically dependent on several factors:

Nature of the Leaving Group: The reaction rate is highly influenced by the ability of the leaving group to depart. For halopyrimidines, the reactivity order is generally I > Br > Cl > F.

Solvent: Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are often used as they can solvate the cation of the pyrrolidinone salt without strongly solvating the nucleophilic anion, thus increasing its reactivity. rsc.org

Concentration of Reactants: The reaction is expected to follow second-order kinetics, being first order in both the pyrimidine substrate and the pyrrolidinone nucleophile.

In the context of catalyzed reactions, kinetic studies on the copper-catalyzed N-arylation of amides (including 2-pyrrolidone) with aryl iodides have provided valuable insights. nih.gov These studies support a mechanism where the activation of the aryl halide occurs through a copper(I) amidate complex. The rate of these catalytic reactions is influenced by the choice of catalyst, ligand, and reaction temperature.

A study on the radical polymerization of N-vinyl-2-pyrrolidone found that the reaction rate orders with respect to the monomer, initiator, and chain transfer agent were experimentally determined to be 1, 0.77–0.79, and 0.26, respectively. nih.gov While this pertains to a different reaction type, it highlights the detailed kinetic analysis that can be applied to reactions involving pyrrolidinone derivatives.

Table 1: Factors Influencing Reaction Rate in N-Arylation of 2-Pyrrolidinone

| Factor | Influence on Reaction Rate | Citation |

| Leaving Group (on Pyrimidine) | Rate increases with better leaving group ability (I > Br > Cl > F). | bhu.ac.in |

| Catalyst | Use of Copper or Palladium catalysts can significantly accelerate the reaction. | nih.govnih.gov |

| Ligand (in catalyzed reactions) | Chelating diamine ligands are crucial in copper-catalyzed reactions. | nih.gov |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) generally increase the rate of uncatalyzed SNA_r. | rsc.org |

| Temperature | Higher temperatures typically increase the reaction rate. | nih.gov |

Intermediates Identification and Characterization

The identification of transient species is crucial for confirming a proposed reaction mechanism. In the synthesis of this compound via the SNA_r_ pathway, the key proposed intermediate is the Meisenheimer complex. bhu.ac.innih.gov

The structure of this intermediate for the reaction of 2-chloropyrimidine (B141910) with the 2-pyrrolidinone anion would feature a tetrahedral sp³-hybridized carbon at the C2 position, bonded to both the incoming pyrrolidinone nitrogen and the chlorine leaving group. The negative charge is delocalized across the N1 and N3 atoms of the pyrimidine ring.

Direct isolation and characterization of Meisenheimer intermediates in reactions with good leaving groups like chloride is often difficult due to their high reactivity and short lifetimes. nih.gov However, their existence is supported by extensive studies on analogous systems where:

The use of poorer leaving groups allows for the isolation of the intermediate. nih.gov

The presence of strong electron-withdrawing groups on the aromatic ring stabilizes the intermediate.

Computational analysis of the intrinsic reaction coordinate can predict the presence or absence of a stable intermediate on the potential energy surface. nih.gov

In other synthetic routes for pyrrolidines, various intermediates have been identified. For instance, in a photo-promoted ring contraction of pyridines to form pyrrolidine (B122466) derivatives, 2-silyl-1,2-dihydropyridine and vinylazomethine ylide have been identified as key intermediates. nih.govosaka-u.ac.jpnih.gov In copper-catalyzed amination reactions, the formation of copper(II) species, resulting from the homolytic cleavage of an N-F bond, has been detected through electron paramagnetic resonance, and fluorinated copper(II) complexes have been isolated and characterized. nih.govresearchgate.net

Mechanistic Divergence and Selectivity Control in Heterocyclic Synthesis

In heterocyclic synthesis, controlling selectivity is paramount, especially when multiple reaction pathways or sites are available. For the synthesis of substituted pyrimidinyl-pyrrolidinones, regioselectivity is a key consideration when the pyrimidine ring possesses more than one potential leaving group.

A common example is the reaction of 2,4-dichloropyrimidine (B19661) with a nucleophile. In this case, nucleophilic substitution occurs preferentially at the C4 position over the C2 position. stackexchange.com This selectivity can be explained by examining the stability of the respective Meisenheimer complex intermediates. When the nucleophile attacks at C4, the resulting negative charge can be delocalized over both ring nitrogens. While attack at C2 also allows for delocalization, the C4 position is generally more reactive. rsc.orgstackexchange.com This established preference allows for the selective synthesis of 4-substituted-2-chloropyrimidines, which can then undergo a second substitution at the C2 position.

Mechanistic divergence can also be induced by changing reaction conditions to favor one pathway over another. For example, in the cascade reactions of certain N-substituted piperidines, either pyrrolidin-2-ones or 3-iodopyrroles could be obtained selectively from the same substrates simply by tuning the oxidant and additives used. rsc.org

Catalyst choice also plays a critical role in selectivity. In palladium-catalyzed amination reactions, the development of specific ligands has been crucial for accommodating a wide range of substrates and achieving high selectivity. acs.org Similarly, in copper-catalyzed N-arylation, the choice of the ligand system can control the concentration and reactivity of the active catalytic species, thereby influencing the reaction's outcome and efficiency. nih.gov This demonstrates that by carefully selecting the reaction partners, leaving groups, and catalytic systems, chemists can control the mechanistic pathway to achieve the desired heterocyclic product with high selectivity.

Computational Chemistry and Theoretical Characterization of 1 2 Pyrimidinyl 2 Pyrrolidinone

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. However, specific studies applying these methods to 1-(2-Pyrimidinyl)-2-pyrrolidinone are not found in the reviewed literature.

Density Functional Theory (DFT) Applications in Conformation and Energy Minimization

Density Functional Theory (DFT) is a powerful computational tool used to determine the most stable three-dimensional arrangement (conformation) of a molecule by minimizing its energy. This analysis would typically reveal the preferred spatial orientation of the pyrimidinyl and pyrrolidinone rings relative to each other, along with precise bond lengths and angles. Despite the utility of this method, no published studies were identified that detail the conformational analysis or energy minimization of this compound using DFT.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Electronic Transitions

Frontier Molecular Orbital (FMO) theory provides critical insights into a molecule's chemical reactivity and its electronic properties. The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A detailed FMO analysis for this compound, which would include the energies of these orbitals and the magnitude of the energy gap, has not been reported in the available scientific literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species. An MEP map for this compound would pinpoint the reactive sites, such as the nitrogen atoms on the pyrimidine (B1678525) ring and the carbonyl oxygen of the pyrrolidinone ring. However, no such specific MEP analysis for this compound is available in published research.

Studies of Intermolecular Interactions and Crystal Packing Phenomena

The study of how molecules interact with each other is crucial for understanding their solid-state properties, such as crystal structure and melting point.

Hydrogen Bonding Networks

Hydrogen bonds are strong intermolecular forces that can significantly influence the physical properties of a compound. An analysis of this compound would investigate potential hydrogen bond donors and acceptors to predict how molecules might arrange themselves in a solid lattice. While the pyrrolidinone moiety can participate in hydrogen bonding, specific crystallographic or theoretical studies detailing the hydrogen bonding networks in the crystal structure of this compound have not been published.

Hirshfeld Surface Analysis for Non-Covalent Interactions

A comprehensive search of scientific literature and crystallographic databases reveals that a crystal structure for this compound has not been reported. As the generation of a Hirshfeld surface and the subsequent analysis of non-covalent interactions are contingent upon the availability of detailed crystallographic data (a CIF file), a specific analysis for this compound cannot be provided at this time.

However, to understand the potential insights that such an analysis would offer, a general overview of the methodology and its application to similar molecular structures containing pyrimidine and pyrrolidinone moieties is presented below. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules pack together and the nature of the forces that hold them.

The analysis involves generating a three-dimensional surface around a molecule, color-coded to represent different properties related to intermolecular contacts. Key visualizations include:

dnorm Surface: This surface highlights regions of significant intermolecular contact. Red spots on the dnorm map indicate close contacts, which are often associated with hydrogen bonds and other strong interactions.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal several key non-covalent interactions, including:

Hydrogen Bonds: The presence of nitrogen atoms in the pyrimidine ring and the carbonyl oxygen in the pyrrolidinone ring would likely lead to the formation of C-H···N and C-H···O hydrogen bonds. These are crucial in dictating the supramolecular assembly.

π-π Stacking: The aromatic pyrimidine ring could engage in π-π stacking interactions with neighboring rings, contributing to the stability of the crystal structure.

Illustrative Data from Related Compounds

To illustrate the type of data obtained from a Hirshfeld surface analysis, the following table summarizes the percentage contributions of the most significant intermolecular contacts for a related pyrrolidinone derivative, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid. nih.gov This demonstrates how the contributions of various interactions are quantified.

| Interaction Type | Contribution (%) |

| O···H | 58.9 |

| H···H | 19.9 |

| C···H | 7.1 |

| O···C | 5.6 |

| O···O | 4.1 |

| O···N | 2.1 |

| N···H | 2.0 |

| C···C | 0.1 |

| S···H | 0.2 |

This table is for illustrative purposes only and does not represent data for this compound.

In the absence of a crystal structure for this compound, a definitive analysis of its non-covalent interactions remains speculative. Future crystallographic studies on this compound would be invaluable for enabling a detailed Hirshfeld surface analysis and providing a deeper understanding of its solid-state properties.

Advanced Analytical Methodologies for the Structural Elucidation and Characterization of 1 2 Pyrimidinyl 2 Pyrrolidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-(2-pyrimidinyl)-2-pyrrolidinone, a combination of one-dimensional and two-dimensional NMR experiments would be required for an unambiguous structural assignment.

¹H NMR Spectroscopy for Proton Environment Characterization

Proton (¹H) NMR spectroscopy identifies the chemical environment of all hydrogen atoms in the molecule. The structure of this compound contains distinct proton environments in both its pyrimidine (B1678525) and pyrrolidinone rings.

The pyrimidine ring features three aromatic protons. The proton at the 5-position is expected to appear as a triplet, due to coupling with the two adjacent protons at the 4- and 6-positions. These two equivalent protons at the 4- and 6-positions would, in turn, appear as a doublet, coupling with the single proton at the 5-position.

The pyrrolidinone ring contains three sets of aliphatic protons. The two protons on the carbon adjacent to the nitrogen (C5') are expected to be shifted downfield and appear as a triplet due to coupling with the neighboring C4' protons. The protons on the carbon adjacent to the carbonyl group (C3') would also appear as a triplet, coupling with the C4' protons. The C4' protons, being coupled to protons on both adjacent carbons (C3' and C5'), would present as a more complex multiplet, likely a quintet or pentet.

Table 1: Expected ¹H NMR Signals for this compound

| Protons | Expected Multiplicity | Expected Coupling (J) |

|---|---|---|

| H-4, H-6 (Pyrimidine) | Doublet | ~4.8 Hz |

| H-5 (Pyrimidine) | Triplet | ~4.8 Hz |

| H-5' (Pyrrolidinone) | Triplet | ~7.0 Hz |

| H-3' (Pyrrolidinone) | Triplet | ~7.0 Hz |

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure will produce a distinct signal. For this compound, eight unique carbon signals are expected.

The most downfield signal would correspond to the carbonyl carbon (C-2') of the lactam ring due to its significant deshielding. The carbons of the pyrimidine ring would appear in the aromatic region, with the carbon directly attached to the two nitrogen atoms (C-2) being the most downfield among them. The aliphatic carbons of the pyrrolidinone ring would appear in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) |

|---|---|

| C-2' (Carbonyl) | 170 - 180 |

| C-2 (Pyrimidine) | 155 - 165 |

| C-4, C-6 (Pyrimidine) | 155 - 160 |

| C-5 (Pyrimidine) | 110 - 120 |

| C-5' (Pyrrolidinone) | 45 - 55 |

| C-3' (Pyrrolidinone) | 30 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the pyrimidine ring (H-4/H-5 and H-6/H-5). It would also confirm the connectivity within the pyrrolidinone ring by showing cross-peaks between H-3'/H-4' and H-4'/H-5'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlation). Each proton signal in the ¹H NMR spectrum would correlate to a carbon signal in the ¹³C NMR spectrum, allowing for the unambiguous assignment of each CH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between protons and carbons over longer ranges (typically two to four bonds). For this molecule, HMBC would be vital to connect the two ring systems. A key correlation would be observed from the H-5' protons on the pyrrolidinone ring to the C-2 carbon of the pyrimidine ring, confirming the point of attachment between the two heterocyclic moieties. Other important correlations would include those from the pyrimidine protons (H-4, H-6) to the pyrimidine carbons, further confirming the ring's structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high precision, which allows for the determination of its elemental composition. The molecular formula for this compound is C₈H₉N₃O. HRMS analysis would be used to confirm this by comparing the experimentally measured exact mass to the theoretically calculated mass. missouri.edu An agreement within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed formula. ionsource.com

Table 3: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated Monoisotopic Mass (m/z) |

|---|---|---|

| C₈H₉N₃O | [M+H]⁺ | 164.08184 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. This method typically transfers molecules from solution to the gas phase as intact ions with minimal fragmentation. In positive ion mode, ESI-MS would be expected to detect the protonated molecule, [M+H]⁺. The observation of an ion at the corresponding mass-to-charge ratio (m/z) would confirm the molecular weight of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for assessing the purity of this compound and for detecting it at trace levels. This highly sensitive and selective technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Methodologies have been developed for the analysis of related pyrrolidinone structures, which can be adapted for this compound. For instance, a hydrophilic interaction liquid chromatography (HILIC) approach coupled with tandem mass spectrometry has proven effective for the determination of 2-pyrrolidinone (B116388) and N-methyl-2-pyrrolidinone in complex matrices. nih.govnih.gov In such methods, the compound is first extracted from the sample matrix, often using solvents like acetonitrile (B52724), and then purified using solid-phase extraction (SPE) to remove interfering substances. nih.govnih.gov

The purified extract is then injected into the LC-MS/MS system. For pyrrolidinone-based compounds, positive electrospray ionization (ESI) is a common ionization technique. nih.govnih.gov The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govnih.gov This involves monitoring specific precursor-to-product ion transitions. While specific transitions for this compound are not detailed in the provided results, analogous transitions for similar compounds, such as m/z 86 → 69 for 2-pyrrolidinone and m/z 100 → 58 for N-methyl-2-pyrrolidinone, illustrate the principle. nih.govnih.gov The use of a deuterated internal standard, such as 2-pyrrolidinone-d(6), can compensate for matrix effects and variations in injection volume, ensuring accurate quantification. nih.gov

The validation of such LC-MS/MS methods typically involves assessing parameters like linearity, accuracy, precision, and the limit of detection (LOD). For related compounds, LODs in the low nanogram per gram (ng/g) range have been achieved in complex matrices, highlighting the suitability of this technique for trace analysis. nih.govnih.gov

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound provides a unique fingerprint based on its molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups. The pyrrolidinone ring, a five-membered lactam, is a key feature. wikipedia.org The carbonyl (C=O) stretching vibration of the lactam is a prominent band, typically appearing in the region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by ring strain and substituents. The C-N stretching vibration within the pyrrolidinone ring would also be observable.

The pyrimidinyl group attached to the nitrogen atom of the pyrrolidinone ring will also exhibit characteristic IR absorptions. These include C=N and C=C stretching vibrations within the aromatic ring, typically found in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic pyrimidinyl ring and the aliphatic pyrrolidinone ring would be observed at higher wavenumbers, generally above 3000 cm⁻¹.

While a specific IR spectrum for this compound was not found in the search results, spectra of related compounds like 2-pyrrolidinone and its derivatives provide a basis for interpretation. chemicalbook.comnist.govresearchgate.net For example, the IR spectrum of 2-pyrrolidinone shows a strong C=O stretch and N-H stretching vibrations. chemicalbook.comnist.gov In this compound, the N-H band would be absent and replaced by bands associated with the pyrimidinyl group.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Lactam C=O | Stretch | 1650 - 1700 |

| Pyrimidine C=N | Stretch | ~1550 - 1600 |

| Pyrimidine C=C | Stretch | ~1400 - 1550 |

| Pyrrolidinone C-N | Stretch | ~1200 - 1300 |

| Aromatic C-H | Stretch | > 3000 |

Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about molecular vibrations. cardiff.ac.uk It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the pyrimidinyl ring and the C-C backbone of the pyrrolidinone ring. The symmetric stretching vibrations of the pyrimidine ring are expected to produce strong Raman signals. Theoretical and experimental studies on similar heterocyclic systems, such as 4-amino pyrazolo (3,4-d) pyrimidine, have demonstrated the power of combining IR and Raman spectroscopy with quantum mechanical calculations to achieve a complete vibrational assignment. nih.gov

Detailed analysis of the Raman spectrum, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the molecular structure and bonding. researchgate.netdtu.dk By comparing the experimental Raman spectrum with calculated spectra, a detailed assignment of the observed vibrational modes can be achieved. researchgate.net

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound. mdpi.com By irradiating a single, well-ordered crystal with X-rays, a diffraction pattern is produced that can be used to construct a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high accuracy.

For this compound, a single-crystal X-ray diffraction study would reveal the exact bond lengths and angles of both the pyrimidinyl and pyrrolidinone rings. It would also provide information about the planarity of the rings and the torsion angles between them. Furthermore, the analysis of the crystal packing would show how the molecules are arranged in the solid state, including any intermolecular interactions such as hydrogen bonding or π-π stacking. nih.gov

If the molecule is chiral, single-crystal X-ray diffraction can be used to determine its absolute configuration. wikipedia.org This is crucial for understanding the stereochemistry of the compound. The absolute configuration is described using the Cahn-Ingold-Prelog (R/S) notation. wikipedia.org For many chiral molecules, the different enantiomers can have significantly different biological activities. nih.gov

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. libretexts.org Instead of using a single crystal, a finely powdered sample is used, which contains a large number of randomly oriented microcrystals. libretexts.org The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

The PXRD pattern is a unique fingerprint for a specific crystalline phase of a compound. wikipedia.orgrsc.org It can be used to identify the compound by comparing its experimental pattern to a database of known patterns. PXRD is also a valuable tool for assessing the purity of a crystalline sample. The presence of crystalline impurities will result in additional peaks in the diffraction pattern. wikipedia.org

Furthermore, PXRD can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a compound can have different physical properties, such as solubility and melting point. By analyzing the PXRD pattern, it is possible to identify the specific polymorphic form present in a sample and to monitor for any phase transformations that may occur under different conditions. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-pyrrolidinone |

| N-methyl-2-pyrrolidinone |

| 2-pyrrolidinone-d(6) |

Spectrophotometric and Chromatographic Quantitation Methods

Advanced analytical methodologies are indispensable for the quantitative analysis and purity assessment of pharmaceutical compounds. For this compound, a combination of spectrophotometric and chromatographic techniques provides the necessary precision, sensitivity, and selectivity for its characterization. These methods are fundamental in quality control, stability studies, and various research applications, ensuring the compound meets rigorous standards of identity, strength, quality, and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely accessible technique for the quantitative analysis of compounds containing chromophores—molecular entities that absorb light in the UV-Vis spectrum. The structure of this compound contains two key chromophoric systems: the pyrimidine ring and the carbonyl group (C=O) of the pyrrolidinone lactam ring.

The absorption of UV radiation promotes electrons from a ground electronic state to a higher energy excited state. pharmatutor.org The primary electronic transitions relevant to this compound are π → π* and n → π. pharmatutor.orgtanta.edu.eg The pyrimidine ring, an aromatic system, contains π electrons and undergoes high-energy π → π transitions. The carbonyl group and the nitrogen atoms in the pyrimidine ring possess non-bonding electrons (n-electrons), which can undergo lower-energy n → π* transitions. pharmatutor.orgtanta.edu.eg The conjugation between the pyrimidine ring and the pyrrolidinone moiety can influence the energy of these transitions, often shifting the absorption maximum (λmax) to longer wavelengths. lumenlearning.com

For quantitative purposes, the Beer-Lambert Law is applied, which states a linear relationship between the absorbance of a solution and the concentration of the absorbing species. By preparing a series of standard solutions of this compound and measuring their absorbance at a predetermined λmax, a calibration curve can be constructed. This curve allows for the accurate determination of the concentration of the compound in unknown samples. The choice of solvent is critical, as solvent polarity can influence the position and intensity of absorption bands. pharmatutor.org For instance, polar solvents can lead to shifts in the λmax of polar bonds like the carbonyl group. pharmatutor.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Notes |

| π → π | Pyrimidine Ring, Carbonyl Group | High Energy (Typically < 280 nm) | These transitions are generally of high intensity. Conjugation between the rings can shift absorption to longer wavelengths. lumenlearning.com |

| n → π | Carbonyl Oxygen, Pyrimidine Nitrogens | Lower Energy (Typically > 280 nm) | These transitions are typically of lower intensity compared to π → π* transitions and are sensitive to solvent polarity. pharmatutor.orgtanta.edu.eg |

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. It excels at separating the main compound from structurally similar impurities, including synthetic precursors, by-products, and degradation products. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this type of analysis. ptfarm.pl

In a typical RP-HPLC setup, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is used in the column. ptfarm.plglsciences.com The mobile phase is a polar mixture, commonly consisting of acetonitrile or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) or formate). ptfarm.plfda.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase.

Method development involves optimizing several parameters to achieve baseline separation of all relevant compounds. researchgate.net These parameters include the organic modifier composition, buffer pH, flow rate, and column temperature. Detection is typically performed using a UV detector set at the λmax of this compound to ensure maximum sensitivity. ptfarm.plnih.gov Purity profiling is achieved by integrating the peak areas of all detected components in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. The method must be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable results. ptfarm.plresearchgate.net

Table 2: Typical RP-HPLC Parameters for Analysis of Pyrrolidone/Pyrimidine Analogs

| Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for effective separation of moderately polar compounds. ptfarm.plnih.gov |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) | The ratio is optimized to achieve the desired retention time and resolution. ptfarm.pl |

| Detection | UV at λmax (e.g., 240-290 nm) | Ensures high sensitivity for the analyte and related impurities. ptfarm.plnih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. researchgate.net |

| Column Temp. | 25-30 °C | Controls retention time reproducibility and can improve peak shape. nih.gov |

| Internal Standard | A structurally unrelated compound (e.g., Phenacetin) | Used for improving the precision of quantitative analysis. ptfarm.pl |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful separation technique primarily suited for volatile and thermally stable compounds. Due to its relatively high molecular weight and polarity, this compound may exhibit limited volatility and could potentially degrade at the high temperatures required for GC analysis. Therefore, direct analysis might be challenging.

A common strategy to overcome these limitations is chemical derivatization. This process involves reacting the analyte with a reagent to form a more volatile and thermally stable derivative. For a compound like this compound, derivatization could target any reactive functional groups to reduce polarity and increase volatility. For example, related heterocyclic compounds have been successfully analyzed by GC after derivatization with reagents like pentafluorobenzoyl chloride. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated in a capillary column. The choice of stationary phase for the column depends on the polarity of the derivatives. Detection is commonly achieved using a Flame Ionization Detector (FID) for general quantitation or a Mass Spectrometer (MS) for definitive identification. GC-MS is particularly advantageous as it provides both retention time and mass spectral data, allowing for the unambiguous identification of the analyte and any related impurities. nih.govresearchgate.net The method's applicability would require rigorous development and validation, including optimization of the derivatization reaction and GC operating conditions.

Table 3: Potential Gas Chromatography Method Outline

| Step/Parameter | Description | Rationale |

| Derivatization | Reaction with a silylating or acylating agent. | To increase volatility and thermal stability, making the compound suitable for GC analysis. nih.gov |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, DB-1701) | Provides high-resolution separation of complex mixtures. The specific phase is chosen based on derivative polarity. researchgate.net |

| Injector Temp. | 250-280 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | Allows for the separation of compounds with a range of boiling points. |

| Detector | Mass Spectrometry (MS) | Provides both quantitative data and structural information for positive identification of the analyte and impurities. nih.govresearchgate.net |

常见问题

Q. What are the standard synthetic routes for preparing 1-(2-Pyrimidinyl)-2-pyrrolidinone?

The compound is typically synthesized via condensation reactions between pyrimidine derivatives and pyrrolidinone-containing precursors. For example, 1-(3-aminopropyl)-2-pyrrolidinone can react with isothiocyanato compounds under controlled pH and temperature to form pyrimidinyl-pyrrolidinone derivatives . Another approach involves coupling 2-pyrimidinyl groups with activated pyrrolidinone intermediates, such as halogenated or carbonyl-activated species, using catalysts like palladium or copper for cross-coupling reactions . Key steps include purification via column chromatography and characterization using NMR and mass spectrometry.

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly to verify the pyrimidinyl-pyrrolidinone linkage. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% is typical for research-grade material) . X-ray crystallography may be employed for resolving stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Store the compound in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

Systematic optimization involves:

- Temperature control : Reactions often proceed best at 60–80°C for condensation steps to balance kinetics and side-product formation.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in aryl-pyrrolidinone syntheses .

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .

- pH adjustment : Maintaining mildly basic conditions (pH 8–9) minimizes unwanted hydrolysis of reactive groups .

Q. What advanced analytical strategies resolve structural ambiguities in complex derivatives, such as regioisomers?

- 2D NMR techniques (e.g., COSY, HSQC, HMBC) differentiate regioisomers by mapping proton-carbon correlations.

- Isotopic labeling (e.g., ¹⁵N or ¹³C) can track reaction pathways and confirm substitution patterns.

- Computational modeling (DFT or molecular dynamics) predicts stability and spectroscopic profiles of isomers, which are validated against experimental data .

Q. How do structural modifications to the pyrimidinyl or pyrrolidinone moieties influence biological activity?

- Pyrimidinyl substitutions : Electron-withdrawing groups (e.g., halogens) enhance binding to biological targets like kinases or receptors by increasing electrophilicity. For example, iodinated derivatives show improved affinity in receptor-binding assays .

- Pyrrolidinone modifications : Introducing alkyl or aryl groups at the nitrogen position alters lipophilicity, impacting bioavailability. For instance, 1-allyl derivatives exhibit enhanced blood-brain barrier penetration in neuropharmacological studies .

- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents followed by in vitro assays (e.g., enzyme inhibition or cell viability tests) identifies pharmacophores critical for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。